molecular formula C12H13FO5 B14217578 3-Fluoro-4-(4-methoxy-4-oxobutoxy)benzoic acid CAS No. 832087-86-2

3-Fluoro-4-(4-methoxy-4-oxobutoxy)benzoic acid

Cat. No.: B14217578
CAS No.: 832087-86-2
M. Wt: 256.23 g/mol
InChI Key: QOVPVBXNLLYSNL-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methoxy-4-oxobutoxy)benzoic acid is an organic compound that belongs to the class of fluorinated benzoic acids. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a butoxy group attached to the benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methoxy-4-oxobutoxy)benzoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with 3-Fluoro-4-methoxybenzoic acid.

    Esterification: The carboxylic acid group of 3-Fluoro-4-methoxybenzoic acid is esterified using methanol and an acid catalyst to form the corresponding methyl ester.

    Butoxy Group Introduction: The methyl ester is then reacted with 4-hydroxybutanoic acid in the presence of a base to introduce the butoxy group.

    Hydrolysis: The final step involves hydrolysis of the ester to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using bulk reactors for esterification and subsequent reactions.

    Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.

    Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-methoxy-4-oxobutoxy)benzoic acid undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The fluorine atom enables nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can undergo esterification to form esters.

    Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Esterification: Reagents include alcohols and acid catalysts like sulfuric acid.

    Hydrolysis: Conditions involve aqueous acids or bases to facilitate the hydrolysis of esters.

Major Products

    Substituted Benzoic Acids: Products from nucleophilic aromatic substitution.

    Esters: Products from esterification reactions.

    Carboxylic Acids: Products from hydrolysis reactions.

Scientific Research Applications

3-Fluoro-4-(4-methoxy-4-oxobutoxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases like Alzheimer’s.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methoxy-4-oxobutoxy)benzoic acid involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways: It may modulate biochemical pathways, leading to therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: A precursor in the synthesis of 3-Fluoro-4-(4-methoxy-4-oxobutoxy)benzoic acid.

    4-Fluoro-3-methoxybenzoic acid: Another fluorinated benzoic acid with similar properties.

    Methyl 3-fluoro-4-methoxybenzoate: An ester derivative with comparable reactivity.

Uniqueness

This compound is unique due to the presence of both fluorine and butoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

832087-86-2

Molecular Formula

C12H13FO5

Molecular Weight

256.23 g/mol

IUPAC Name

3-fluoro-4-(4-methoxy-4-oxobutoxy)benzoic acid

InChI

InChI=1S/C12H13FO5/c1-17-11(14)3-2-6-18-10-5-4-8(12(15)16)7-9(10)13/h4-5,7H,2-3,6H2,1H3,(H,15,16)

InChI Key

QOVPVBXNLLYSNL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCOC1=C(C=C(C=C1)C(=O)O)F

Origin of Product

United States

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